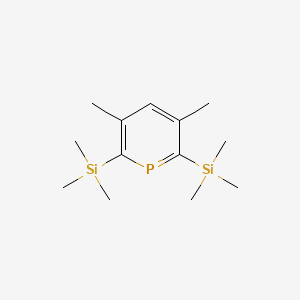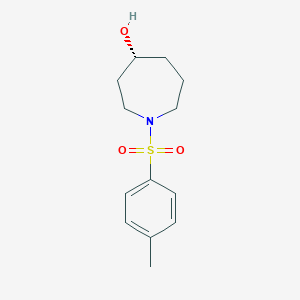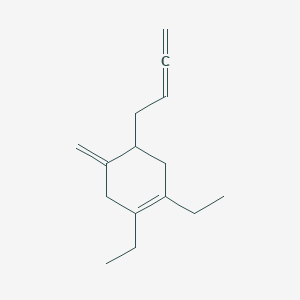
4-(Buta-2,3-dien-1-yl)-1,2-diethyl-5-methylidenecyclohex-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Buta-2,3-dien-1-yl)-1,2-diethyl-5-methylidenecyclohex-1-ene is an organic compound with a complex structure that includes multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Buta-2,3-dien-1-yl)-1,2-diethyl-5-methylidenecyclohex-1-ene typically involves multi-step organic reactions. One common method involves the reaction of buta-2,3-dien-1-ol with appropriate reagents to form the desired compound. The reaction conditions often include the use of catalysts such as copper iodide (CuI) and solvents like tetrahydrofuran (THF). The reaction mixture is usually heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
4-(Buta-2,3-dien-1-yl)-1,2-diethyl-5-methylidenecyclohex-1-ene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like H₂O₂, reducing agents like LiAlH₄, and various catalysts. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield epoxides or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of new functionalized derivatives of the original compound.
Aplicaciones Científicas De Investigación
4-(Buta-2,3-dien-1-yl)-1,2-diethyl-5-methylidenecyclohex-1-ene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and as a probe for investigating biological pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-(Buta-2,3-dien-1-yl)-1,2-diethyl-5-methylidenecyclohex-1-ene involves its interaction with molecular targets such as enzymes. For instance, it acts as an inhibitor of spermine oxidase, reducing the production of reactive oxygen species (ROS) and preventing DNA damage . This inhibition can lead to decreased tumor incidence, making it a potential chemopreventive agent .
Comparación Con Compuestos Similares
Similar Compounds
N1,N4-di(buta-2,3-dien-1-yl)butane-1,4-diamine: Another compound with similar structural features and enzyme inhibition properties.
4-(buta-2,3-dien-1-yl)-N,N-dimethylaniline: Shares the buta-2,3-dien-1-yl group and exhibits similar reactivity.
Uniqueness
4-(Buta-2,3-dien-1-yl)-1,2-diethyl-5-methylidenecyclohex-1-ene is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity
Propiedades
Número CAS |
388606-30-2 |
|---|---|
Fórmula molecular |
C15H22 |
Peso molecular |
202.33 g/mol |
InChI |
InChI=1S/C15H22/c1-5-8-9-15-11-14(7-3)13(6-2)10-12(15)4/h8,15H,1,4,6-7,9-11H2,2-3H3 |
Clave InChI |
GPVZUJVKKRJRQA-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(CC(=C)C(C1)CC=C=C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


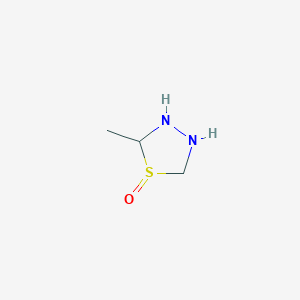
![2,6,10,14,18,22-Hexaazaspiro[11.11]tricosane](/img/structure/B14250229.png)
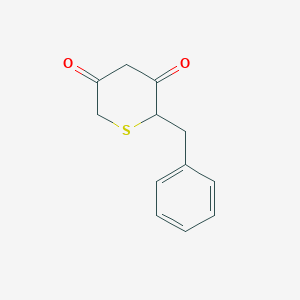
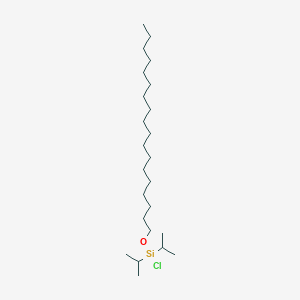
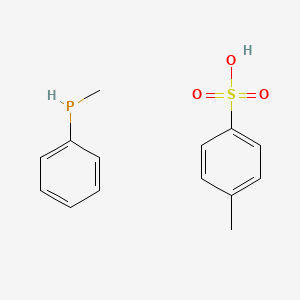
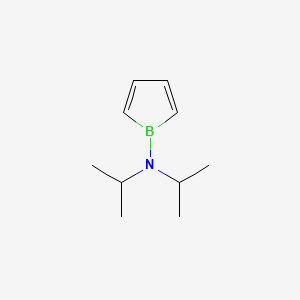
![N-Heptyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14250242.png)
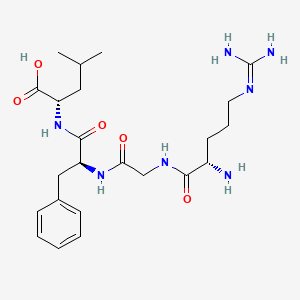


![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,2-oxo-3,6-diphenyl-,1,1-dimethylethyl ester,(3S,5S,6R)-](/img/structure/B14250255.png)
